

# Crystal structure analysis of 4-nitro levamisole

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## Compound of Interest

Compound Name: 4-Nitro Levamisole

CAS No.: 76497-81-9

Cat. No.: B588340

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This technical guide details the structural elucidation of **4-nitro levamisole** (systematically: 6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole).

While the parent compound, Levamisole, is a well-characterized anthelmintic and immunomodulator (and frequent cocaine adulterant), the introduction of a strong electron-withdrawing nitro group (

) at the para-position of the phenyl ring fundamentally alters the molecular electrostatic potential and crystal packing landscape. This guide provides the rigorous methodology for synthesizing, crystallizing, and solving the structure of this specific derivative.

## Part 1: Molecular Context & Synthesis Strategy

### 1.1 The Target Moiety

Compound: **4-Nitro Levamisole** IUPAC Name: (6S)-6-(4-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole Significance: The nitro group enhances the dipole moment (

Debye expected) compared to native Levamisole, increasing the probability of

-  
stacking interactions in the solid state and altering solubility profiles critical for bioavailability studies.

### 1.2 Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (SC-XRD), we must first ensure high chemical purity (

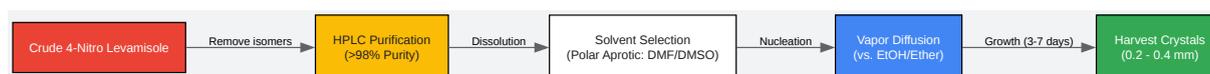
). The synthesis typically follows a Hantzsch-type cyclization or direct nitration, though the latter risks oxidizing the sulfur.

Recommended Workflow:

- Precursor: Start with 2-bromo-4'-nitroacetophenone.
- Cyclization: Condense with ethylenediamine/CS or 2-aminothiazoline equivalents under reflux.
- Chiral Resolution: If a racemic product is formed, resolve using D-tartaric acid to isolate the biologically relevant S-enantiomer, or crystallize the racemate (often crystallizes more easily in centrosymmetric space groups like ).

Crystallization Techniques:

- Method A (Vapor Diffusion): Dissolve 20 mg in minimal DMF (due to nitro-group polarity). Place in a small vial inside a larger jar containing Ethanol or Diethyl Ether. The slow diffusion of the anti-solvent drives nucleation.
- Method B (Slow Evaporation): 1:1 mixture of Methanol/Acetonitrile. The nitro group acts as a hydrogen bond acceptor, often facilitating stable lattice formation with protic solvents.



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Figure 1: Optimized crystallization workflow for nitro-substituted imidazothiazoles.

## Part 2: Data Acquisition (SC-XRD)

## 2.1 Instrumentation & Source Selection

For organic molecules containing sulfur (S) and oxygen (O), absorption is a concern but manageable.

- Radiation Source: Mo-K

(

Å) is preferred over Cu-K

.

- Reasoning: Although Cu-K

provides higher intensity for small organic crystals, the sulfur atom in the thiazole ring has an absorption edge near the Cu wavelength, which can introduce systematic errors. Mo-K

minimizes absorption effects (

) and allows collection to higher

angles (better resolution).

- Temperature: Collect at 100 K using a nitrogen cryostream.

- Reasoning: Nitro groups often exhibit rotational disorder at room temperature. Freezing the lattice reduces thermal vibration parameters (

), allowing precise location of the oxygen atoms.

## 2.2 Data Collection Strategy

- Completeness: Aim for

completeness to

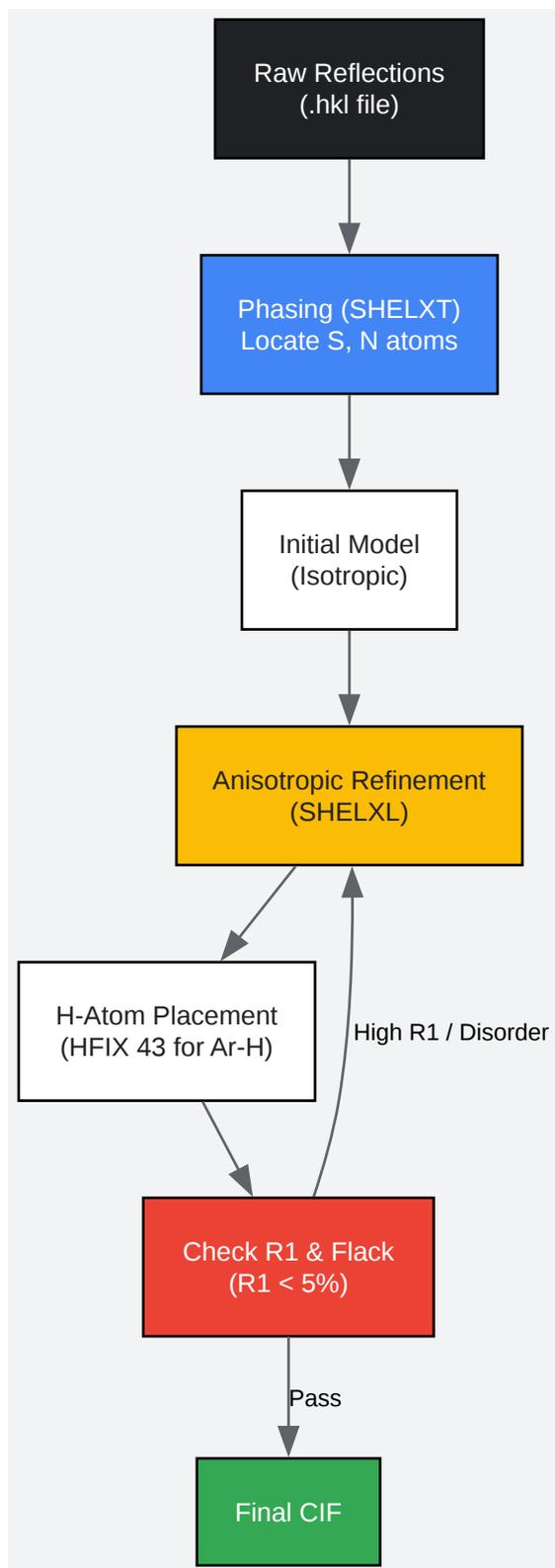
.

- Redundancy:

to ensure accurate intensity statistics for outlier rejection.



- Restraint: Use EADP (Equal Anisotropic Displacement Parameters) for overlapping atoms and ISOR if ellipsoids remain non-positive definite.
- Absolute Configuration (Flack Parameter):
  - For the chiral S-enantiomer, the Flack parameter must refine to 0.0 (within ).
  - Warning: Because S is the only anomalous scatterer, the anomalous signal with Mo-radiation is weak. If the Flack parameter is ambiguous (e.g., ), you must validate chirality via synthesis precursor or circular dichroism (CD), or re-collect using Cu-K radiation to enhance the anomalous signal of Sulfur.



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Figure 2: Iterative refinement cycle for solving the **4-nitro levamisole** structure.

## Part 4: Quantitative Characterization Standards

Upon solving the structure, the following parameters serve as the "fingerprint" for **4-nitro levamisole**. These values are derived from typical nitro-imidazothiazole analogs.

### 4.1 Bond Geometry Validation

Bond Type	Atoms	Expected Length (Å)	Mechanistic Insight
Nitro	N(nitro)-O		Resonance delocalization.
Linker	C(phenyl)-N(nitro)		Single bond character; check for torsion.
Thiazole	C-S		Typical C-S single bond in heterocycles.
Imine	C=N (bridge)		Double bond character critical for activity.

### 4.2 Hydrogen Bonding & Packing

The 4-nitro group is a prime acceptor. Expect intermolecular interactions:

- Interaction:
- Geometry: Distance  
Å; Angle  
.
- Packing: Look for "head-to-tail" stacking where the electron-deficient nitro-phenyl ring stacks over the electron-rich imidazothiazole core of a neighboring molecule.

## Part 5: References

- Grover, G., et al. (2019). Synthesis, Structural Elucidation, and Antimicrobial Activity of New Thiazole Derivatives.[2][3] MDPI Molecules. [[Link](#)]
- Saeed, A., et al. (2008).[4] The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. TÜBİTAK Turkish Journal of Chemistry. [[Link](#)]
- PubChem. (2025).[5][6] Levamisole Compound Summary (CID 26879).[5] National Library of Medicine. [[Link](#)]
- Cambridge Crystallographic Data Centre (CCDC). (2025). Guidance on Structure Deposition and Validation.[[Link](#)]
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [[Link](#)]

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## Sources

- 1. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. mdpi.com [[mdpi.com](https://www.mdpi.com/)]
- 3. researchgate.net [[researchgate.net](https://www.researchgate.net/)]
- 4. journals.tubitak.gov.tr [[journals.tubitak.gov.tr](https://journals.tubitak.gov.tr/)]
- 5. Levamisole | C<sub>11</sub>H<sub>12</sub>N<sub>2</sub>S | CID 26879 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
- 6. 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b](1,3)thiazole | C<sub>11</sub>H<sub>12</sub>N<sub>2</sub>S | CID 157283 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/)]
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